1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound’s structure includes a piperidine ring, a tert-butoxycarbonyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 4,4-dimethylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents such as trifluoroacetic acid (TFA) for deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine and carbon dioxide .
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is widely used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid involves the protection of amine groups. The tert-butoxycarbonyl group is added to the amine, forming a carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, such as with TFA, to regenerate the free amine .
Comparison with Similar Compounds
- 1-(Tert-butoxycarbonyl)-2-pyrrolidinone
- 1-Boc-piperazine
- 1-Boc-4-piperidineacetic acid
Comparison: 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a tert-butoxycarbonyl group. This combination provides stability and reactivity that are advantageous in various chemical reactions. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in protecting amine groups .
Properties
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAWYSOGSZUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155302-06-0 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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